molecular formula C22H19NO4 B11180355 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate

4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate

Cat. No.: B11180355
M. Wt: 361.4 g/mol
InChI Key: BZKMSHGWQSXHDB-UHFFFAOYSA-N
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Description

4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 4-benzyloxybenzyl alcohol. This intermediate is then reacted with phenyl isocyanate to form the carbamoyl derivative. Finally, the acetylation of the phenyl group is achieved using acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenylboronic acid
  • 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl isocyanate
  • 4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl methyl ester

Uniqueness

4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

[4-[(4-phenylmethoxyphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H19NO4/c1-16(24)27-21-11-7-18(8-12-21)22(25)23-19-9-13-20(14-10-19)26-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

BZKMSHGWQSXHDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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